molecular formula C12H12ClNO2 B3033691 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone CAS No. 1134334-66-9

2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone

Cat. No.: B3033691
CAS No.: 1134334-66-9
M. Wt: 237.68 g/mol
InChI Key: GYINGPYHYOAAMY-UHFFFAOYSA-N
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Description

2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a chloro group, an ethoxy group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone typically involves the reaction of 5-ethoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted indole derivatives.

    Oxidation: Indole ketones or carboxylic acids.

    Reduction: Indole alcohols.

    Condensation: Larger indole-based molecules.

Scientific Research Applications

2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The chloro and ethoxy groups can influence the compound’s reactivity and binding affinity, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
  • 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
  • 2-chloro-1-(5-methyl-1H-indol-3-yl)ethanone

Uniqueness

2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This compound’s specific substitution pattern can lead to distinct chemical and biological properties compared to other similar indole derivatives .

Properties

IUPAC Name

2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-16-8-3-4-11-9(5-8)10(7-14-11)12(15)6-13/h3-5,7,14H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYINGPYHYOAAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262389
Record name 2-Chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-66-9
Record name 2-Chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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